molecular formula C21H25ClN2O3 B1486064 Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride CAS No. 2205384-44-5

Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride

Cat. No.: B1486064
CAS No.: 2205384-44-5
M. Wt: 388.9 g/mol
InChI Key: SVWZJNPZUWQKEK-UHFFFAOYSA-N
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Description

Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a phenylpropanoyl moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride typically involves multiple steps, including esterification, amidation, and hydrochloride salt formation. One common method involves the copper(I)-catalyzed esterification of alkynoic acids with benzyl halides under ligand-free conditions . This method is efficient and yields the desired esters in good quantities.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-phenylpropiolate: Similar in structure but lacks the piperazine ring.

    3-Phenylpropionic acid: Similar in structure but lacks the benzyl and piperazine groups.

Uniqueness

Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride is unique due to the presence of both the benzyl and piperazine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

benzyl 3-(3-phenylpropanoyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3.ClH/c24-20(12-11-17-7-3-1-4-8-17)19-15-23(14-13-22-19)21(25)26-16-18-9-5-2-6-10-18;/h1-10,19,22H,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWZJNPZUWQKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride
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Benzyl 3-(3-phenylpropanoyl)-1-piperazinecarboxylate hydrochloride

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